Methyllycaconitine (citrate)
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Overview
Description
This compound is known for its potent toxicity to animals, which varies across species . It has been identified as one of the principal toxins responsible for livestock poisoning in the mountain rangelands of North America . Methyllycaconitine (citrate) has also been explored for its potential therapeutic applications, including the treatment of spastic paralysis and its insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyllycaconitine (citrate) is typically isolated from the seeds of Delphinium species . The isolation process involves extracting the compound using solvents such as chloroform, followed by purification through various chromatographic techniques . The synthetic route for Methyllycaconitine involves the fusion of anthranilic acid and citraconic anhydride at high temperatures, followed by recrystallization from a water-ethanol mixture .
Industrial Production Methods: the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes if needed .
Chemical Reactions Analysis
Types of Reactions: Methyllycaconitine (citrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Methyllycaconitine .
Scientific Research Applications
Methyllycaconitine (citrate) has a wide range of scientific research applications:
Mechanism of Action
Methyllycaconitine (citrate) exerts its effects by acting as a selective antagonist of the alpha7 subtype of nicotinic acetylcholine receptors . It binds to these receptors and blocks the action of acetylcholine, preventing the opening of ion channels and inhibiting neuronal signaling . This mechanism is crucial for its potential therapeutic and insecticidal applications .
Comparison with Similar Compounds
Methyllycaconitine (citrate) is unique among diterpenoid alkaloids due to its high potency and selectivity for alpha7 nicotinic acetylcholine receptors . Similar compounds include:
Lycaconitine: Another diterpenoid alkaloid with similar toxic properties but different receptor selectivity.
Delphinine: A related compound found in Delphinium species with similar toxic effects but different molecular targets.
Methyllycaconitine (citrate) stands out due to its specific antagonistic action on alpha7 nicotinic acetylcholine receptors, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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